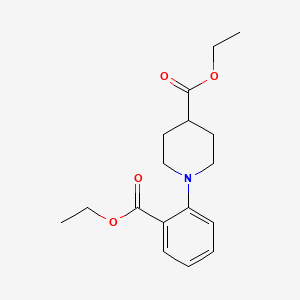

Ethyl 1-(2-(ethoxycarbonyl)phenyl)piperidine-4-carboxylate

Description

Ethyl 1-(2-(ethoxycarbonyl)phenyl)piperidine-4-carboxylate (CAS: Not explicitly provided, but structurally defined) is a piperidine derivative featuring:

- A piperidine ring substituted at the 1-position with a phenyl group bearing an ethoxycarbonyl moiety at the ortho position.

- An ethyl carboxylate ester at the 4-position of the piperidine ring.

This dual ester functionality makes it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules. Its structural analogs often differ in substituent groups (e.g., nitro, formyl, sulfonyl) or their positions, impacting physicochemical and biological properties .

Properties

IUPAC Name |

ethyl 1-(2-ethoxycarbonylphenyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)13-9-11-18(12-10-13)15-8-6-5-7-14(15)17(20)22-4-2/h5-8,13H,3-4,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIXCVOGKSCSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 1-(2-(ethoxycarbonyl)phenyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl 2-bromobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 1-(2-(ethoxycarbonyl)phenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Ethyl 1-(2-(ethoxycarbonyl)phenyl)piperidine-4-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. It can be used to generate derivatives that are essential in creating complex molecules, such as receptor agonists and antagonists. The compound's structure allows for functionalization at multiple sites, facilitating the development of diverse chemical entities .

Synthetic Routes

The synthesis of this compound typically involves the reaction of piperidine derivatives with ethyl ethoxycarbonylacetate under controlled conditions. This reaction can yield high purity products suitable for further applications in medicinal chemistry and agrochemicals .

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that derivatives of this compound may exhibit significant biological activities, particularly in the realm of drug development. For instance, it has been explored for its potential as a precursor in synthesizing compounds that target neurological disorders and other therapeutic areas .

Case Studies

- GABA-related Activity : Some derivatives have been studied for their GABAergic properties, suggesting potential applications in treating anxiety and other related disorders. The conversion of this compound into various intermediates has been documented in patents outlining its use in synthesizing GABA analogs .

- Kinase Inhibitors : A notable application includes its role in synthesizing protein kinase inhibitors, which are critical in cancer therapy. These inhibitors target specific pathways involved in tumor growth and proliferation.

Biological Research

Biochemical Properties and Mechanisms

The compound has been shown to influence various cellular processes, including enzyme activity modulation and receptor binding interactions. Its ability to act as an enzyme inhibitor or activator makes it a valuable tool in biochemical research .

Experimental Findings

Studies have demonstrated that this compound can affect signaling pathways within cells, leading to alterations in gene expression and metabolic processes. This characteristic is particularly useful for researchers investigating cellular responses to pharmacological agents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as a building block for complex organic molecules; facilitates functionalization. |

| Pharmaceuticals | Potential precursor for drugs targeting neurological disorders; involved in kinase inhibitor synthesis. |

| Biological Research | Modulates enzyme activity; influences cellular signaling pathways; useful for studying pharmacological effects. |

Mechanism of Action

The mechanism of action of Ethyl 1-(2-(ethoxycarbonyl)phenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula C₁₇H₂₁NO₄.

Biological Activity

Ethyl 1-(2-(ethoxycarbonyl)phenyl)piperidine-4-carboxylate is a compound that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted with an ethoxycarbonyl group and a phenyl moiety. This unique arrangement allows for diverse interactions within biological systems, potentially leading to various pharmacological effects.

Molecular Formula : CHNO

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

- Condensation Reactions : Combining piperidine derivatives with ethoxycarbonyl compounds.

- Reduction Reactions : Modifying the carbonyl groups to enhance biological activity.

These methods highlight the versatility and complexity involved in synthesizing this compound, which is crucial for optimizing its pharmacological properties.

Pharmacological Activity

Research indicates that this compound exhibits several biological activities, including:

- Analgesic Properties : Similar compounds have shown significant analgesic effects, suggesting potential use in pain management therapies.

- Antagonistic Effects : Studies have indicated that piperidine derivatives can act as antagonists for various receptors, enhancing their therapeutic potential in treating conditions like asthma and chronic pain .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl piperidine-4-carboxylate | Simple piperidine derivative | Lacks additional substituents on the ring |

| N-Carbethoxy-4-piperidone | Piperidone derivative | Contains a ketone functionality |

| Ethyl 1-(2-(ethoxycarbonyl)phenyl)piperidine | Phenolic substitution | Incorporates a phenolic group enhancing activity |

The unique dual functional groups of this compound may confer distinct pharmacological properties compared to simpler derivatives, making it a candidate for further research in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its analogs:

- P2Y14 Receptor Antagonism : Research has shown that derivatives of piperidine can selectively inhibit P2Y14 receptors, which are implicated in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

- Analgesic Activity : In vivo studies demonstrated that compounds similar to this compound exhibit significant analgesic effects comparable to established analgesics like morphine .

- Toxicity Profiling : Toxicity assessments reveal that while some derivatives show promising therapeutic effects, they also present challenges such as poor solubility and selectivity, necessitating further optimization for clinical applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare ethyl 1-(2-(ethoxycarbonyl)phenyl)piperidine-4-carboxylate and its derivatives?

- Methodological Answer : The compound can be synthesized via amide coupling using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile. For example, piperidine-4-carboxylate derivatives are often prepared by reacting ethyl piperidine-4-carboxylate with functionalized benzoic acids, followed by hydrazine hydrate treatment for further derivatization . Alternative routes involve alkylation of ethyl isonipecotate with halogenated reagents (e.g., 1-bromo-2-chloroethane) in the presence of organic bases, as seen in the synthesis of intermediates for umeclidinium bromide .

| Key Reagents | Conditions | Applications |

|---|---|---|

| EDCI/HOBt | Dry CH₃CN, room temperature | Amide bond formation for sulfonamide derivatives |

| Hydrazine hydrate | Ethanol, reflux | Conversion to hydrazide intermediates |

| Organic bases (e.g., LDA) | THF, low temperatures | Alkylation of piperidine precursors |

Q. How is mass spectrometry (MS) utilized to confirm the structure of this compound?

- Methodological Answer : High-resolution MS (HRMS) with electrospray ionization (ESI) provides accurate molecular weight confirmation. For example, a molecular ion peak at m/z 410.1931 [M+H]⁺ was observed for a related piperidine-4-carboxylate derivative, with secondary fragments (e.g., m/z 392.1821, 366.1844) corresponding to losses of functional groups like CH₂NO₄ or C₇H₆O₃. Tandem MS (MS/MS) further validates fragmentation pathways by matching predicted and observed ions .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Based on GHS classifications, the compound may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Researchers must use engineering controls (e.g., fume hoods), personal protective equipment (PPE) including nitrile gloves and lab coats, and adhere to waste disposal protocols for halogenated solvents. Emergency procedures for spills involve neutralization with inert absorbents and evacuation of unprotected personnel .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of piperidine-4-carboxylate derivatives?

- Methodological Answer : Byproducts often arise from incomplete coupling or side reactions at the piperidine nitrogen. Optimization strategies include:

- Temperature Control : Maintaining sub-0°C conditions during alkylation steps to prevent polysubstitution .

- Coupling Agent Ratios : Using a 1.2:1 molar ratio of EDCI to carboxylate to ensure complete activation of the carboxylic acid .

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity while minimizing hydrolysis .

Q. How do contradictory spectral data (e.g., NMR vs. MS) inform structural reassessment?

- Methodological Answer : Discrepancies between predicted and observed spectra require systematic validation:

- NMR Analysis : Unexpected peaks in ¹H-NMR (e.g., aromatic protons) may indicate residual starting materials or regioisomers.

- MS/MS Fragmentation : Unassigned ions (e.g., m/z 272.1593 in a related compound) suggest alternative cleavage pathways, necessitating computational modeling (e.g., DFT) to map plausible fragmentation routes .

- Cross-Validation : X-ray crystallography or IR spectroscopy can resolve ambiguities, particularly for stereoisomers .

Q. What strategies are effective for derivatizing the piperidine ring to enhance biological activity?

- Methodological Answer : Functionalization of the piperidine nitrogen and carboxylate groups is common:

-

Sulfonylation : Introducing sulfamoyl groups via 4-sulfamoylbenzoic acid coupling improves solubility and target binding .

-

Hydrazone Formation : Reacting hydrazide intermediates with aryl isocyanates yields thiourea derivatives with potential pharmacological activity .

-

Spirocyclic Modifications : Incorporating diazaspiro rings (e.g., 1,3-diazaspiro[4.4]nonane) can alter conformational flexibility and metabolic stability .

Derivatization Approach Reagents Impact on Properties Sulfonamide coupling 4-Sulfamoylbenzoic acid, EDCI Enhances hydrophilicity and target affinity Hydrazone formation Aryl isocyanates Introduces hydrogen-bonding motifs Spirocyclic incorporation Hydrazine, diketones Reduces ring puckering energy

Data Interpretation and Contradiction Analysis

Q. How can researchers resolve inconsistencies in reported synthetic yields for similar piperidine derivatives?

- Methodological Answer : Yield discrepancies often stem from variations in purification methods or reagent quality. For example:

- Chromatography : Flash chromatography with gradient elution (5–40% ethyl acetate/hexanes) improves separation of polar by-products .

- Catalyst Purity : Trace metals in coupling agents (e.g., EDCI) can catalyze side reactions; pre-treatment with activated molecular sieves mitigates this .

- Scale Effects : Pilot-scale reactions may require adjusted stoichiometry due to heat transfer limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.